molecular formula C11H16ClNS B13565381 1-(2-Chloro-6-(isopropylthio)phenyl)-N-methylmethanamine

1-(2-Chloro-6-(isopropylthio)phenyl)-N-methylmethanamine

Cat. No.: B13565381
M. Wt: 229.77 g/mol
InChI Key: RYSJVQGGJBJZRK-UHFFFAOYSA-N
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Description

1-(2-Chloro-6-(isopropylthio)phenyl)-N-methylmethanamine is an organic compound characterized by its unique structure, which includes a chloro-substituted phenyl ring and an isopropylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloro-6-(isopropylthio)phenyl)-N-methylmethanamine typically involves multi-step organic reactions. One common method includes the alkylation of 2-chloro-6-(isopropylthio)aniline with methylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloro-6-(isopropylthio)phenyl)-N-methylmethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, forming a dechlorinated product.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dechlorinated derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

1-(2-Chloro-6-(isopropylthio)phenyl)-N-methylmethanamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(2-Chloro-6-(isopropylthio)phenyl)-N-methylmethanamine exerts its effects involves interactions with specific molecular targets. The chloro and isopropylthio groups play a crucial role in binding to enzymes or receptors, modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and cellular signaling mechanisms.

Comparison with Similar Compounds

  • 1-(2-Chloro-6-(methylthio)phenyl)-N-methylmethanamine
  • 1-(2-Chloro-6-(ethylthio)phenyl)-N-methylmethanamine

Uniqueness: 1-(2-Chloro-6-(isopropylthio)phenyl)-N-methylmethanamine is unique due to the presence of the isopropylthio group, which imparts distinct chemical and biological properties compared to its analogs. This structural variation can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable subject of study.

Properties

Molecular Formula

C11H16ClNS

Molecular Weight

229.77 g/mol

IUPAC Name

1-(2-chloro-6-propan-2-ylsulfanylphenyl)-N-methylmethanamine

InChI

InChI=1S/C11H16ClNS/c1-8(2)14-11-6-4-5-10(12)9(11)7-13-3/h4-6,8,13H,7H2,1-3H3

InChI Key

RYSJVQGGJBJZRK-UHFFFAOYSA-N

Canonical SMILES

CC(C)SC1=C(C(=CC=C1)Cl)CNC

Origin of Product

United States

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